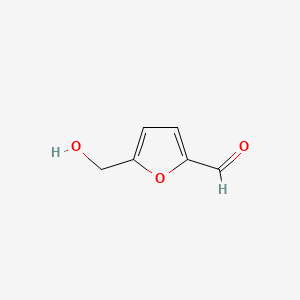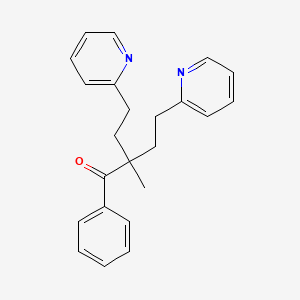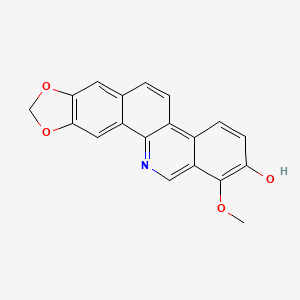
Decarine
Übersicht
Beschreibung
Decarine, also known as Rutaceline, is an organic compound with the chemical formula C19H13NO4 . It is a white to yellow crystalline solid primarily used as a dye . It can be used in the production of dyes and mordants, such as for dyeing fibers and fabrics . It also finds use in certain visualization fields, such as perspective views and cell imaging .
Molecular Structure Analysis
Decarine has a molecular weight of 319.311 Da and a mono-isotopic mass of 319.084473 Da . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 61 Å2, and it has a molar refractivity of 92.6±0.3 cm3 .Chemical Reactions Analysis
While specific chemical reactions involving Decarine are not detailed in the search results, it’s known that alkaloids, the class of compounds to which Decarine belongs, exhibit a range of biological activities . These include cytotoxic, antimalarial, leishmanicidal, anti-inflammatory, analgesic, antiviral, and antibacterial activities .Physical And Chemical Properties Analysis
Decarine has a density of 1.5±0.1 g/cm3 and a boiling point of 588.0±45.0 °C at 760 mmHg . Its flash point is 309.4±28.7 °C . The compound has a molar volume of 218.6±3.0 cm3 and a polarizability of 36.7±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Application in Pharmacology
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Decarine is an alkaloid that has been isolated from the Zanthoxylum genus . Alkaloids from this genus have shown potential promise in various biological activities such as cytotoxic, antimalarial, leishmanicidal, anti-inflammatory, analgesic, antiviral, and antibacterial activities .
Detailed Description of the Methods of Application or Experimental Procedures
The Zanthoxylum species are used in traditional medicine for the treatment of various diseases. The chemical investigations of Zanthoxylum have been studied by many scientists over the world. Several classes of compounds have been isolated from this genus such as alkaloids, coumarins, and monoterpenes .
Thorough Summary of the Results or Outcomes Obtained
The main components presented in this genus are alkaloids and coumarins, with significant biological activities, especially anticancer activities .
Application in Antituberculosis Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Decarine, a benzophenanthridine alkaloid, has exhibited antibacterial activity against Mycobacterium tuberculosis H37Rv .
Detailed Description of the Methods of Application or Experimental Procedures
The compounds isolated from Z. capense were screened in vitro and in vivo for activity against the tuberculosis bacterium .
Thorough Summary of the Results or Outcomes Obtained
Decarine exhibited antibacterial activity against Mycobacterium tuberculosis H37Rv with a MIC value of 1.6 μg/ml .
Application in Antifungal Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Decarine, as a benzophenanthridine alkaloid, has shown potential in antifungal treatment . The Zanthoxylum genus, which contains Decarine, has been found to have antifungal properties .
Detailed Description of the Methods of Application or Experimental Procedures
The compounds isolated from Zanthoxylum species have been studied for their antifungal properties. These studies involve in vitro and in vivo screenings of the compounds against various fungal strains .
Thorough Summary of the Results or Outcomes Obtained
The studies have shown that Decarine exhibits significant antifungal activity, although specific quantitative data is not available .
Application in Antioxidant Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Decarine, along with other tanshinones, has been found to possess antioxidant properties . These properties make it potentially useful in the treatment of diseases caused by oxidative stress .
Detailed Description of the Methods of Application or Experimental Procedures
The antioxidant properties of Decarine and other tanshinones have been studied using various in vitro and in vivo models. These studies typically involve measuring the ability of these compounds to neutralize free radicals or to protect cells from oxidative damage .
Thorough Summary of the Results or Outcomes Obtained
The studies have shown that Decarine exhibits significant antioxidant activity, although specific quantitative data is not available .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-22-19-14-8-20-18-12(11(14)4-5-15(19)21)3-2-10-6-16-17(7-13(10)18)24-9-23-16/h2-8,21H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFWGQGJJGJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202738 | |
| Record name | Rutaceline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decarine | |
CAS RN |
54354-62-0 | |
| Record name | 1-Methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54354-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutaceline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054354620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutaceline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



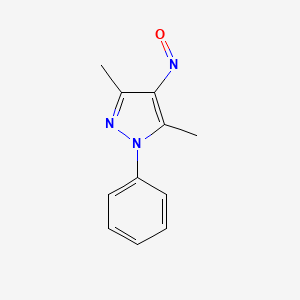
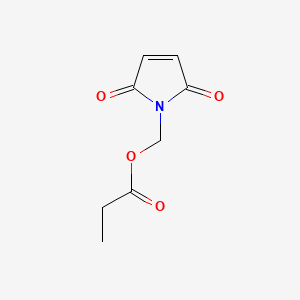
![(3Z)-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1680206.png)
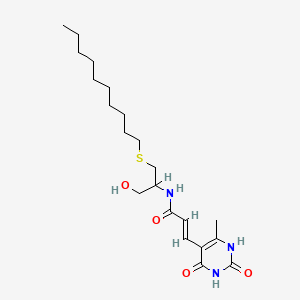
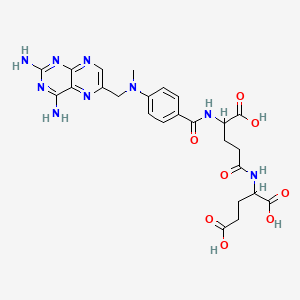
![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)
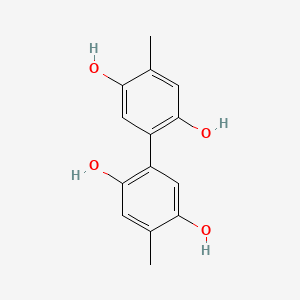
![Pyrimidine, 4-[(2,4-dinitrophenyl)thio]-](/img/structure/B1680213.png)
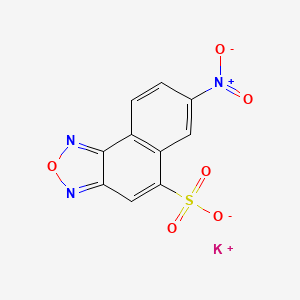
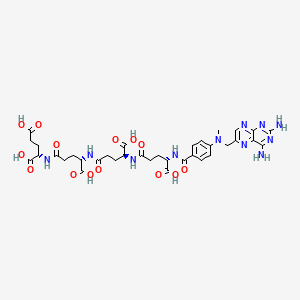
![N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1680218.png)
![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)
